molecular formula C12H13NO2 B12537247 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one CAS No. 676132-44-8

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one

Cat. No.: B12537247
CAS No.: 676132-44-8
M. Wt: 203.24 g/mol
InChI Key: QVGCFWWZFRRBQI-UHFFFAOYSA-N
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Description

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a ketone-substituted phenyl group at the 5-position of the lactam ring. Its molecular formula is C₁₂H₁₃NO₂ (calculated based on structural analysis), with a molecular weight of 215.24 g/mol. The compound features a chiral center, as indicated by its (R*) designation in NMR studies . Its synthesis often involves transition metal catalysis, such as photoredox/nickel dual catalysis, as inferred from related methodologies .

Properties

CAS No.

676132-44-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-phenacylpyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c14-11(9-4-2-1-3-5-9)8-10-6-7-12(15)13-10/h1-5,10H,6-8H2,(H,13,15)

InChI Key

QVGCFWWZFRRBQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal hydrate with a suitable amine to form the desired pyrrolidinone derivative. The reaction typically requires mild conditions and can be carried out in the presence of a solvent such as chloroform .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions that allow for the efficient synthesis of the compound. These methods often feature good functional group tolerance and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one, highlighting substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 5-(2-oxo-2-phenylethyl) C₁₂H₁₃NO₂ Chiral center; synthetic intermediate
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl; triazole-thione C₁₅H₁₄ClN₃O₂S 1.35× antioxidant activity of vitamin C (DPPH assay)
5-(4-Bromophenyl)pyrrolidin-2-one 5-(4-bromophenyl) C₁₀H₁₀BrNO 95% purity; potential halogenated pharmacophore
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one 5-(2-amino-5-methanesulfonylphenyl) C₁₁H₁₄N₂O₃S Pharmaceutical intermediate; sulfonyl group
5-[2-Butyrylethyl]pyrrolidin-2-one 5-(2-butyrylethyl) C₁₀H₁₇NO₂ Aliphatic side chain; lipophilic properties

Structural and Functional Differences

  • Halogenated derivatives (e.g., 5-(4-bromophenyl)) may exhibit increased metabolic stability due to the bromine atom’s electron-withdrawing effects .
  • Chirality : Unlike simpler analogs (e.g., 5-methoxy-2-pyrrolidone derivatives in ), the target compound’s chiral center introduces stereochemical complexity, impacting its interaction with enzymes or receptors .

Physicochemical Properties

Crystallography and Stability

  • The crystal structure of 5-(2-oxo-2-phenylethyl)-4-(phenylsulfanyl)-2(3Z)-dihydrofuranone (a related compound) reveals a planar lactone ring with hydrogen-bonding networks involving carbonyl oxygen, contributing to its stability . The target compound likely adopts similar conformational rigidity due to its ketone substituent.
  • Comparative melting points or solubility data are scarce, but substituents like methanesulfonyl (in ) or hydroxyl groups (in ) are expected to enhance water solubility relative to the hydrophobic phenylketone group in the target compound.

Analytical Characterization

  • NMR Spectroscopy : The target compound’s ¹H NMR (CDCl₃, 500 MHz) shows distinct peaks for the phenyl group (δ 7.4–7.6 ppm) and lactam carbonyl (δ ~170 ppm), consistent with its structure . Comparable shifts are observed in 5-(4-bromophenyl)pyrrolidin-2-one (δ 7.3–7.5 ppm for bromophenyl) .
  • X-ray Diffraction : Structural analogs (e.g., ) are often validated via X-ray crystallography using SHELX software, confirming substituent positioning and hydrogen-bonding patterns .

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